molecular formula C7H12N2 B13114266 1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole

1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole

Cat. No.: B13114266
M. Wt: 124.18 g/mol
InChI Key: UTMPINXFUYMIAW-UHFFFAOYSA-N
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Description

1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole is a bicyclic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

The synthesis of 1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole can be achieved through several synthetic routes. One common method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This reaction is highly chemo- and stereoselective, proceeding through a Hantzsch-type domino process that includes initial nucleophilic C-addition or substitution followed by intramolecular nucleophilic addition .

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, resulting in the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been found to inhibit protein methyltransferases and glycosyltransferases, which are enzymes involved in various cellular processes . The compound’s effects are mediated through binding to these enzymes, thereby modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

1-methyl-4,5,6,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole

InChI

InChI=1S/C7H12N2/c1-9-3-2-6-4-8-5-7(6)9/h2,7-8H,3-5H2,1H3

InChI Key

UTMPINXFUYMIAW-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C2C1CNC2

Origin of Product

United States

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